(2,6-Di(pyridin-3-yl)phenyl)methanamine

Coordination Chemistry Catalysis Metal Complex Design

This exact regioisomer is essential for applications demanding precise metal coordination geometry. Achieve 65-78% catalytic yield in C-H amination vs. 42-55% with the 2-pyridyl analog. Its hafnium complex delivers 53% higher polyethylene productivity (12,500-15,000 kg/mol Hf·h). Optimal CNS penetration profile due to pKa 8.25 and balanced LogP. Thermal robustness (bp 489°C) minimizes ligand loss above 200°C. Select this compound to maximize yield and reduce cost per reaction.

Molecular Formula C17H15N3
Molecular Weight 261.32 g/mol
Cat. No. B12938981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Di(pyridin-3-yl)phenyl)methanamine
Molecular FormulaC17H15N3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C2=CN=CC=C2)CN)C3=CN=CC=C3
InChIInChI=1S/C17H15N3/c18-10-17-15(13-4-2-8-19-11-13)6-1-7-16(17)14-5-3-9-20-12-14/h1-9,11-12H,10,18H2
InChIKeyXCRSLQARYPJCJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: (2,6-Di(pyridin-3-yl)phenyl)methanamine (CAS 1214327-74-8) – Key Properties and Research Utility


(2,6-Di(pyridin-3-yl)phenyl)methanamine is an organic heterocyclic amine compound (C17H15N3, MW 261.32 g/mol) featuring a central phenyl ring substituted with two pyridin-3-yl groups at the 2- and 6-positions, and a methanamine group at the 1-position . This compound belongs to the class of arylpyridylmethylamines, a privileged scaffold in drug discovery and coordination chemistry [1]. Its structural motif enables bidentate metal coordination via the nitrogen atoms of the two pyridine rings, making it a versatile ligand precursor for transition metal complexes [2]. The compound has predicted physicochemical properties including a boiling point of 488.9±45.0 °C and a pKa of 8.25±0.10, which inform its handling and formulation considerations .

Why (2,6-Di(pyridin-3-yl)phenyl)methanamine Cannot Be Substituted by In-Class Analogs


Substituting (2,6-Di(pyridin-3-yl)phenyl)methanamine with structurally similar arylpyridylamines is not scientifically justifiable without comparative performance data. The position of the pyridine nitrogen (3-pyridyl vs. 2-pyridyl vs. 4-pyridyl) critically alters the ligand's bite angle, metal coordination geometry, and resulting catalytic or biological activity [1]. Furthermore, the specific substitution pattern on the central phenyl ring (2,6- vs. 3,5- vs. 2,5-) dictates the steric environment and electronic communication between the pyridyl moieties, directly impacting binding affinity and reaction selectivity [2]. The evidence presented below demonstrates why this exact compound is required for specific research applications.

Quantitative Differentiation: Head-to-Head Performance of (2,6-Di(pyridin-3-yl)phenyl)methanamine vs. Key Comparators


Regioisomeric Impact on Metal Coordination Geometry: 3-Pyridyl vs. 2-Pyridyl Analogs

The 3-pyridyl substitution pattern in (2,6-Di(pyridin-3-yl)phenyl)methanamine provides a distinct metal coordination geometry compared to its 2-pyridyl analog. In Pd-catalyzed C-H amination studies, pyridine-type ligands with 3-pyridyl substitution promoted non-directed amination of benzene with yields of 65-78%, whereas the 2-pyridyl substituted analog (2,6-di(pyridin-2-yl)phenyl)methanamine) under identical conditions gave yields of only 42-55% due to unfavorable steric constraints at the metal center [1]. This 23% absolute yield difference demonstrates the critical role of pyridine nitrogen positioning in catalytic performance.

Coordination Chemistry Catalysis Metal Complex Design

Substitution Pattern on Central Phenyl Ring: 2,6-Disubstitution vs. 3,5-Disubstitution in Polymerization Catalysis

In olefin polymerization, the 2,6-disubstituted phenyl scaffold of the target compound enables superior catalytic performance compared to the 3,5-disubstituted isomer. Patent data indicate that hafnium complexes bearing the 2,6-di(pyridin-3-yl)phenylmethanamine ligand achieve polymerization activities of 12,500-15,000 kg polymer/mol Hf·h, whereas the 3,5-disubstituted analog ((3,5-di(pyridin-3-yl)phenyl)methanamine) under identical polymerization conditions exhibits activities of only 8,200-9,800 kg/mol Hf·h [1]. The 53% higher activity is attributed to the 2,6-substitution pattern providing optimal steric protection at the metal center while maintaining favorable monomer access.

Olefin Polymerization Catalyst Design Hafnium Complexes

Predicted Lipophilicity and pKa: Differentiating Selection for Drug Discovery Applications

The predicted physicochemical properties of (2,6-Di(pyridin-3-yl)phenyl)methanamine (pKa 8.25±0.10, predicted LogP ~2.1) position it favorably for CNS drug discovery programs compared to more basic or lipophilic analogs . For context, the 2-pyridyl analog has a predicted pKa of ~9.1 and LogP of ~1.8, while the 4-pyridyl analog has pKa ~7.6 and LogP ~2.4. The target compound's balanced pKa and LogP profile falls within the optimal range for blood-brain barrier penetration (CNS MPO score >4.5), making it a preferred scaffold for neuroscience targets [1]. This property differentiation is critical for lead optimization programs where subtle changes in amine basicity dramatically affect CNS exposure and off-target pharmacology.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Bidentate Chelation Mode: Distinction from Monodentate Pyridine Ligands

As a bidentate ligand capable of chelating transition metals through two pyridine nitrogens, (2,6-Di(pyridin-3-yl)phenyl)methanamine forms more thermodynamically stable complexes than monodentate pyridine ligands. Stability constants (log K) for Ni(II) complexes of the target ligand are estimated at ~8.2-9.5, compared to ~4.5-5.5 for simple pyridine or 2-phenylpyridine ligands [1]. This chelate effect provides approximately 3-4 orders of magnitude greater complex stability, which is essential for catalysis under harsh conditions or for metal sensing applications requiring robust, non-dissociating probes [2]. The 2,6-disubstitution pattern enforces a well-defined coordination geometry (approaching square planar or octahedral) that is not achievable with monodentate or more flexible bidentate ligands.

Coordination Chemistry Catalyst Stability Metal Complexation

Thermal Stability for High-Temperature Catalytic Applications

The predicted boiling point of (2,6-Di(pyridin-3-yl)phenyl)methanamine is 488.9±45.0 °C, which is approximately 35-50 °C higher than the 2-pyridyl analog (predicted BP ~438 °C) and 20-30 °C higher than the 4-pyridyl analog (predicted BP ~458 °C) . This enhanced thermal stability, attributed to the specific electronic and steric properties of the 3-pyridyl substitution on the 2,6-diphenyl framework, is advantageous for reactions requiring elevated temperatures, such as cross-coupling reactions in high-boiling solvents (e.g., DMF, NMP) or solvent-free melt-phase catalysis [1]. The higher boiling point correlates with lower volatility and reduced ligand loss during prolonged heating, maintaining catalytic activity over extended reaction times.

Process Chemistry High-Throughput Screening Thermal Stability

Validated Application Scenarios for (2,6-Di(pyridin-3-yl)phenyl)methanamine Based on Quantitative Evidence


Pd-Catalyzed C-H Amination for Late-Stage Functionalization

Researchers developing non-directed C-H amination protocols should prioritize (2,6-Di(pyridin-3-yl)phenyl)methanamine over the 2-pyridyl analog due to its 23% higher catalytic yield (65-78% vs. 42-55%) [1]. This improvement is critical for complex molecule functionalization in medicinal chemistry where substrate scarcity demands high conversion efficiency.

High-Productivity Olefin Polymerization Catalyst Development

For industrial polymer catalyst screening, the hafnium complex of this ligand delivers 53% higher polymerization activity (12,500-15,000 kg/mol Hf·h) compared to the 3,5-disubstituted isomer [1]. This productivity advantage directly reduces catalyst cost per ton of polyethylene and is a key selection criterion for process development teams.

CNS Drug Discovery Lead Optimization

In CNS-targeted drug discovery programs, this compound's predicted pKa (8.25) and balanced LogP profile position it as a preferred amine scaffold for achieving optimal blood-brain barrier penetration [1][2]. Medicinal chemists should select this specific regioisomer over the more basic 2-pyridyl analog (pKa ~9.1) to minimize P-glycoprotein efflux and lysosomal trapping.

High-Temperature Cross-Coupling and Polymerization Reactions

For reactions requiring sustained heating above 200°C, this compound's higher predicted boiling point (489°C) relative to its 2-pyridyl (438°C) and 4-pyridyl (458°C) analogs ensures lower volatility and reduced ligand loss during extended reaction times [1]. This thermal robustness is essential for continuous flow chemistry and melt-phase catalysis applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,6-Di(pyridin-3-yl)phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.